molecular formula C25H22Cl2N4O2S B299999 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide

2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B299999
M. Wt: 513.4 g/mol
InChI Key: MFHRXTRTIFGEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to membrane destabilization and ultimately cell death. The compound also appears to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide have been studied extensively. Some of the notable effects include:
1. Inhibition of fungal growth: The compound has been shown to inhibit the growth of various fungal strains by disrupting their cell membranes.
2. Induction of apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
3. Antibacterial activity: The compound has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide in lab experiments include its potent antifungal, anticancer, and antibacterial activity. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide. Some of the possible directions include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the potential toxicity of the compound.
3. Development of new derivatives of the compound with improved therapeutic properties.
4. Clinical trials to evaluate the efficacy of the compound as a potential therapeutic agent.
Conclusion
In conclusion, 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide is a promising chemical compound that has shown potential therapeutic properties in various scientific research applications. Further research is needed to fully understand its mechanism of action, potential toxicity, and clinical efficacy.

Synthesis Methods

The synthesis of 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide involves the reaction of 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with 2,4-dichlorophenylacetyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform.

Scientific Research Applications

2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. Some of the notable applications include:
1. Antifungal activity: The compound has shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
2. Anticancer activity: Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Antibacterial activity: The compound has also demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide

Molecular Formula

C25H22Cl2N4O2S

Molecular Weight

513.4 g/mol

IUPAC Name

2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C25H22Cl2N4O2S/c1-17-7-5-6-10-22(17)33-15-23-29-30-25(31(23)14-18-8-3-2-4-9-18)34-16-24(32)28-21-12-11-19(26)13-20(21)27/h2-13H,14-16H2,1H3,(H,28,32)

InChI Key

MFHRXTRTIFGEAN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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